N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
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Overview
Description
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a complex organic compound with the molecular formula C20H20N4O5S and a molecular weight of 428.4616 This compound is characterized by its benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary target of this compound, also known as “N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide” or “SR-01000011927”, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. This inhibition is likely achieved by the compound binding in the catalytic and second aryl binding site of the PTP1B . The exact nature of this interaction and the resulting changes in the target protein’s function are areas of ongoing research.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. PTP1B is a negative regulator of these pathways, so its inhibition can enhance insulin and leptin signaling . This can potentially lead to improved glucose regulation and energy balance, which are beneficial effects in the context of Type II diabetes.
Result of Action
The result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling . In vitro studies have shown that the compound has good PTP1B inhibitory activity . In vivo studies in streptozotocin-induced diabetic Wistar rats have also shown good anti-hyperglycemic efficacy .
Preparation Methods
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzothiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be attached via an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a strong base like sodium hydride.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor using a mixture of concentrated sulfuric acid and nitric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: Hydrolysis of the acetamido group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Comparison with Similar Compounds
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can be compared with other similar compounds, such as:
- N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(2-thienyl)acrylamide : This compound has a similar benzothiazole core but differs in the presence of a thienyl group and an acrylamide moiety.
- Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate (S87) : This compound is used as a UV filter in cosmetic products and has a different core structure but shares the ethoxyethyl group.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-3-29-11-10-23-17-9-8-14(21-13(2)25)12-18(17)30-20(23)22-19(26)15-6-4-5-7-16(15)24(27)28/h4-9,12H,3,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSGKYPFJBIPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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